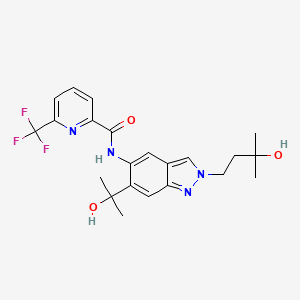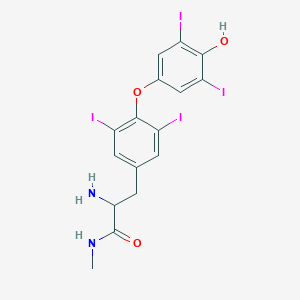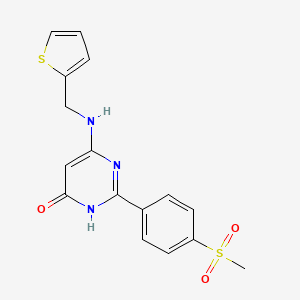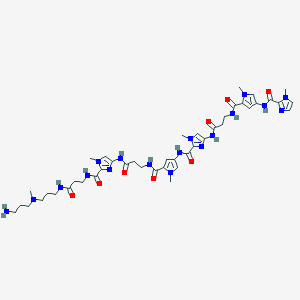
Irak4-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irak4-IN-20 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly those mediated by toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, this compound can modulate inflammatory responses and has potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers .
Vorbereitungsmethoden
The synthesis of Irak4-IN-20 involves several key steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to introduce the desired functional groups. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized processes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and high purity of the final product .
Analyse Chemischer Reaktionen
Irak4-IN-20 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions include various functionalized derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Irak4-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling mechanisms of the innate immune system and the role of IRAK4 in inflammation and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and systemic lupus erythematosus. .
Wirkmechanismus
Irak4-IN-20 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by TLRs and IL-1Rs, leading to a reduction in the activation of nuclear factor kappa B (NF-κB) and other downstream effectors. As a result, the production of pro-inflammatory cytokines and other inflammatory mediators is suppressed, thereby modulating the immune response and reducing inflammation .
The molecular targets and pathways involved include the myddosome complex, which consists of MyD88, IRAK4, and other proteins. By targeting IRAK4, this compound interferes with the formation and function of the myddosome, ultimately affecting the downstream signaling events that drive inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Irak4-IN-20 can be compared with other IRAK4 inhibitors, such as:
CA-4948: Another IRAK4 inhibitor with similar mechanisms of action but different chemical structure and pharmacokinetic properties
Emavusertib: An investigational IRAK4 inhibitor currently in clinical trials for various cancers and inflammatory diseases.
PF-06650833: A selective IRAK4 antagonist with distinct binding properties and therapeutic potential.
The uniqueness of this compound lies in its specific chemical structure, which may confer advantages in terms of selectivity, potency, and pharmacokinetics compared to other IRAK4 inhibitors.
Eigenschaften
IUPAC Name |
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFPCWIBSBZRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid](/img/structure/B10829153.png)
![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829157.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonicaciddihydrate](/img/structure/B10829161.png)

![N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829176.png)
![2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid](/img/structure/B10829181.png)
![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid](/img/structure/B10829182.png)
![4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829185.png)
![2,4-dimethyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829207.png)
![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829211.png)
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B10829217.png)

![N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829222.png)

